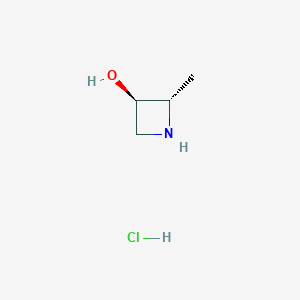

trans-2-Methylazetidin-3-ol hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are a critical class of organic compounds that have garnered substantial interest in modern organic synthesis and medicinal chemistry. acs.orgrsc.orgresearchgate.net Their prevalence in biologically active molecules and their utility as versatile synthetic intermediates underscore their importance. researchgate.netmedwinpublishers.com Azetidine (B1206935) moieties are integral structural motifs in a variety of natural products, such as L-azetidine-2-carboxylic acid, and synthetic compounds with significant therapeutic applications. medwinpublishers.com The incorporation of the rigid azetidine scaffold can have a profound impact on the physicochemical properties of a molecule, often improving metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgresearchgate.net This has led to their increased use as design elements in drug discovery programs. researchgate.net The development of efficient synthetic methods to access functionalized azetidines is thus a continuing focus of research, as it opens avenues to novel therapeutics and complex molecular architectures. rsc.orgresearchgate.net

Intrinsic Ring Strain and Unique Reactivity Profile of Azetidine Scaffolds

The chemical behavior of azetidines is largely dictated by their considerable ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral angle. rsc.orgmedwinpublishers.com This inherent strain endows the azetidine ring with a unique reactivity profile that distinguishes it from other saturated nitrogen heterocycles. researchgate.net With a ring strain energy of approximately 25.2-25.4 kcal/mol, the azetidine ring is significantly more strained than its five-membered counterpart, pyrrolidine (B122466), but more stable than the highly reactive three-membered aziridine (B145994). rsc.org This intermediate level of strain makes azetidines stable enough for practical handling while remaining susceptible to specific ring-opening reactions under appropriate conditions. rsc.org

The activation of the nitrogen atom, either through protonation by Brønsted acids or coordination to Lewis acids, facilitates nucleophilic attack, leading to the cleavage of the C-N bonds. rsc.org This strain-release reactivity makes azetidines valuable precursors for synthesizing highly functionalized acyclic amines that would be challenging to prepare otherwise. rsc.orgrsc.org

Table 1: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine (B6355638) | 6 | ~0 |

Stereochemical Complexity and Synthetic Challenges of Chiral Azetidine Derivatives, with a Focus on trans-2-Methylazetidin-3-ol Hydrochloride

The synthesis of substituted azetidines, especially in a stereochemically defined manner, presents considerable synthetic challenges. medwinpublishers.comresearchgate.net The creation of chiral centers on the azetidine ring requires precise control over the reaction conditions to achieve high diastereoselectivity and enantioselectivity. digitellinc.com For a molecule like this compound, two stereogenic centers exist (at C2 and C3), meaning that four possible stereoisomers can be formed. The primary challenge lies in selectively synthesizing the desired diastereomer (trans) and, further, in obtaining it as a single enantiomer.

The most common methods for constructing the azetidine ring, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, often struggle to yield four-membered rings efficiently compared to the formation of five- or six-membered rings. researchgate.netresearchgate.net This is due to unfavorable transition state conformations. Furthermore, controlling the relative stereochemistry of substituents during this ring-closing step is a significant hurdle. To achieve the trans configuration in 2,3-disubstituted azetidines like the target molecule, the synthetic strategy must overcome the thermodynamic or kinetic factors that might favor the formation of the cis isomer.

Key challenges in the synthesis of chiral azetidines like this compound include:

Stereocontrol during Cyclization: Ensuring the intramolecular ring-closing reaction proceeds with the desired trans selectivity. This often requires the use of chiral auxiliaries, stereodirecting groups, or asymmetric catalysts. digitellinc.com

Access to Chiral Precursors: The synthesis typically starts from chiral building blocks, such as amino acids (e.g., threonine derivatives) or other enantiomerically pure materials, to introduce the initial stereocenters. nih.gov

Maintaining Stereochemical Integrity: The strained nature of the azetidine ring and the conditions used in subsequent reaction steps can sometimes lead to epimerization or racemization, eroding the stereochemical purity of the final product.

Recent advances have focused on developing novel catalytic methods, such as copper-catalyzed difunctionalization of azetines, to provide access to complex chiral 2,3-disubstituted azetidines with high efficiency and stereoselectivity. acs.org Despite these developments, the synthesis of specific, highly functionalized chiral azetidines remains a demanding task in organic chemistry. researchgate.netdigitellinc.com

Properties

IUPAC Name |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXJFDIRONLQP-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Chemical Transformations of Trans 2 Methylazetidin 3 Ol Hydrochloride

Reactivity Governed by Azetidine (B1206935) Ring Strain

The foundational aspect of the reactivity of trans-2-Methylazetidin-3-ol and its derivatives is the significant ring strain of the azetidine core. This strain, a consequence of bond angle compression and torsional strain, makes the ring susceptible to cleavage under various conditions, particularly when activated. The presence of substituents, such as the methyl and hydroxyl groups in the trans configuration, further influences the electronic and steric environment of the ring, thereby dictating the regioselectivity and stereoselectivity of its reactions.

Nucleophilic ring-opening is a characteristic reaction of azetidines, driven by the release of ring strain. In the case of unsymmetrically substituted azetidines like trans-2-Methylazetidin-3-ol, the site of nucleophilic attack is a critical aspect of the reaction's outcome. The regioselectivity is generally governed by a combination of electronic and steric factors. For 2-alkylazetidines, sterically demanding or strong nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen atom. magtech.com.cn Conversely, electronic effects can dominate, especially with 2-unsaturated substituents, leading to cleavage of the C-N bond adjacent to the group that can stabilize a transition state or intermediate. magtech.com.cn

In many instances, the nitrogen atom of the azetidine ring must be activated, for example, by protonation or conversion to a quaternary ammonium (B1175870) salt, to enhance its leaving group ability and facilitate the ring-opening process. magtech.com.cn Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via a highly regioselective SN2-type pathway, yielding 1,3-amino ethers. iitk.ac.in This suggests that nucleophilic attack occurs at the C2 position, with inversion of stereochemistry if the carbon is a stereocenter. While not directly studying trans-2-Methylazetidin-3-ol hydrochloride, this work highlights the SN2 character of the ring-opening, which is crucial for predicting stereochemical outcomes. iitk.ac.in The stereoselectivity of these reactions is often high, with the nucleophile attacking from the face opposite to the C-N bond being broken, consistent with an SN2 mechanism. nih.gov

The table below summarizes the general principles of regioselectivity in the nucleophilic ring-opening of unsymmetrical azetidines.

| Substituent at C2 | Controlling Factor | Preferential Site of Nucleophilic Attack |

| Alkyl Group | Steric Hindrance | Less substituted carbon adjacent to nitrogen |

| Unsaturated Group (e.g., Aryl, Alkenyl) | Electronic Effects | Carbon adjacent to the unsaturated group |

The strained azetidine ring can also undergo rearrangement to form larger, more stable heterocyclic systems, such as pyrrolidines. These ring expansion reactions are synthetically valuable for accessing five-membered nitrogen heterocycles. A common strategy involves the intramolecular rearrangement of a suitably functionalized azetidine. For instance, methods have been developed for the synthesis of 3-substituted pyrrolidines from activated alkenes via 1,3-dipolar cycloaddition of an azomethylide generated in situ. osi.lv While this is not a direct expansion of a pre-formed azetidine ring, it showcases a pathway to pyrrolidines.

More direct ring expansion pathways have also been explored. The synthesis of pyrrolidin-2-ones and 3-iodopyrroles has been achieved through the ring contraction and functionalization of piperidine (B6355638) derivatives, which conceptually is the reverse of ring expansion. rsc.org However, it highlights the interconversion possibilities between different ring sizes. The synthesis of 3-substituted pyrrolidines is a significant area of research in heterocyclic chemistry. researchgate.net

Advanced Functionalization Strategies for Substituted Azetidines

Beyond reactions that consume the azetidine ring, there is considerable interest in methods that functionalize the existing scaffold, preserving the four-membered ring. These strategies allow for the synthesis of highly substituted and stereochemically complex azetidines.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application to azetidines is an area of growing interest. While specific studies on this compound are not prevalent, research on related systems provides valuable insights. For example, palladium-catalyzed C-H arylation and azetidination of complex molecules containing other ring systems have been demonstrated, where a directing group is used to achieve site-selectivity. nih.govresearchgate.net This approach could potentially be adapted for the functionalization of the azetidine ring. The development of such methods for azetidines would offer a more atom-economical and efficient way to introduce new substituents compared to traditional methods that require pre-functionalization.

The stereoselective introduction of alkyl, aryl, and acyl groups onto the azetidine ring is crucial for the synthesis of enantiomerically pure and biologically active compounds. A variety of methods have been developed for the stereoselective functionalization of azetidines. uni-muenchen.de For instance, the diastereoselective synthesis of 3-arylated-2-substituted azetidine compounds has been achieved using various functionalized aromatic Grignard reagents and a range of electrophiles. uni-muenchen.de

Copper-catalyzed boryl allylation of azetines has been shown to be a highly enantioselective method for the difunctionalization of the azetidine precursor, leading to chiral 2,3-disubstituted azetidines with excellent regio-, enantio-, and diastereoselectivity. acs.orgnih.gov This highlights the potential for metal-catalyzed processes to achieve high levels of stereocontrol in the functionalization of the azetidine ring. Furthermore, palladium-catalyzed N-arylation reactions with azetidine have been developed, providing access to a wide range of N-arylazetidines. researchgate.net The stereoselective synthesis of substituted 1-hydroxyazetidines has also been reported through the reaction of four-membered cyclic nitrones with various nucleophiles. researchgate.net

The following table provides examples of stereoselective functionalization reactions of azetidine derivatives.

| Reaction Type | Reagents/Catalyst | Outcome |

| Arylation | Grignard Reagents | Diastereoselective synthesis of 3-arylated-2-substituted azetidines uni-muenchen.de |

| Boryl Allylation | Cu/bisphosphine catalyst | Enantioselective synthesis of 2,3-disubstituted azetidines acs.orgnih.gov |

| N-Arylation | Palladium catalyst | Synthesis of N-arylazetidines researchgate.net |

| Nucleophilic Addition to Nitrones | Organomagnesium halides | Stereoselective synthesis of 1-hydroxyazetidines researchgate.net |

A powerful strategy for the functionalization of the carbon atom alpha to the nitrogen in an azetidine ring involves deprotonation with a strong base to form an α-amino carbanion, followed by trapping with an electrophile. This approach requires the nitrogen atom to be protected with a suitable group that can direct the deprotonation and stabilize the resulting anion.

Research has shown that α-lithiation of N-thiopivaloylazetidin-3-ol, a derivative structurally related to trans-2-Methylazetidin-3-ol, followed by electrophile trapping, provides access to a range of 2-substituted 3-hydroxyazetidines. uni-muenchen.de This process generally proceeds with good trans-diastereoselectivity. uni-muenchen.de Deuterium labeling studies have indicated that the initial α-deprotonation occurs preferentially in a trans-selective manner. uni-muenchen.de This methodology has been used to introduce a variety of substituents at the C2 position of the azetidine ring. uni-muenchen.de

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling at C3)

The functionalization of the C3 position of the azetidine ring is a critical strategy for synthesizing novel derivatives with potential applications in medicinal chemistry. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful method for forming carbon-carbon bonds. However, direct coupling at the C3 position of trans-2-Methylazetidin-3-ol requires initial activation of the hydroxyl group to convert it into a suitable leaving group, such as a triflate or nonaflate.

The general mechanism for a Suzuki coupling at an activated C3 position (designated as Az-OTf, where Az represents the azetidine core and OTf is the triflate leaving group) involves a catalytic cycle initiated by the oxidative addition of the azetidinyl triflate to a palladium(0) complex. This step forms a Pd(II)-azetidinyl intermediate. Subsequent transmetalation with an organoboron reagent (R-B(OR')2), facilitated by a base, transfers the organic group (R) to the palladium center. The final step is reductive elimination, which forms the C3-functionalized azetidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Recent studies have highlighted the utility of nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reactions for the functionalization of strained ring systems like azetidines. organic-chemistry.orgnih.gov These methods often leverage the ring strain of precursors such as 1-azabicyclo[1.1.0]butanes (ABBs) to generate a redox-active azetidine intermediate that readily participates in the cross-coupling process. nih.gov While not starting from an azetidinol (B8437883) directly, this demonstrates the feasibility of coupling reactions on the azetidine core. The development of azetidine-based ligands for palladium catalysts has also shown promise in improving the efficiency of Suzuki-Miyaura reactions, enabling couplings even with challenging aryl chlorides at low catalyst loadings. mdpi.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling at the C3-Position of an Activated Azetidine This table illustrates the potential scope of the reaction based on established Suzuki-Miyaura coupling principles.

| Entry | Organoboronic Acid | Catalyst | Base | Solvent | Product (Hypothetical) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | trans-2-Methyl-3-phenylazetidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | trans-3-(4-Methoxyphenyl)-2-methylazetidine |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | trans-2-Methyl-3-(thiophen-2-yl)azetidine |

| 4 | Pyridine-3-boronic acid | NiCl₂(dme) / dtbbp | K₃PO₄ | Dioxane | trans-2-Methyl-3-(pyridin-3-yl)azetidine |

Oxidative Transformations: Conversion of Azetidinols to Azetidin-3-ones

The oxidation of the secondary alcohol in trans-2-Methylazetidin-3-ol to the corresponding ketone, an azetidin-3-one (B1332698), is a fundamental transformation that provides a versatile intermediate for further synthetic modifications. Azetidin-3-ones are valuable building blocks for creating densely functionalized azetidines. nih.gov Standard oxidation protocols, such as those employing Swern or Dess-Martin periodinane (DMP) reagents, can be effectively applied to this substrate, typically after protection of the azetidine nitrogen to prevent side reactions.

While direct oxidation is a common strategy, alternative methods for synthesizing the azetidin-3-one scaffold have been developed. One innovative approach involves an oxidative allene (B1206475) amination, where a homoallenic sulfamate (B1201201) undergoes a regioselective aziridination, followed by a facile rearrangement with an electrophilic oxygen source to yield highly functionalized, fused azetidin-3-ones. nih.govresearchgate.net Another powerful method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, a reactive α-oxogold carbene intermediate is generated, which then undergoes intramolecular N-H insertion to form the chiral azetidin-3-one. nih.gov These methods highlight the diverse strategies available for accessing the azetidin-3-one core structure, which is a precursor to compounds with a broad range of biological activities. nih.gov

Table 2: Comparison of Synthetic Methods for Azetidin-3-one Formation

| Method | Starting Material | Key Reagents | Mechanism Highlights | Ref. |

|---|---|---|---|---|

| Direct Oxidation | N-Protected Azetidin-3-ol (B1332694) | DMP, Swern (e.g., (COCl)₂, DMSO, Et₃N) | Direct conversion of secondary alcohol to ketone. | - |

| Oxidative Allene Amination | Homoallenic Sulfamate | Rh₂(esp)₂, PhI(OAc)₂; m-CPBA | Aziridination followed by diastereoselective rearrangement. | nih.gov |

| Gold-Catalyzed Cyclization | N-Propargylsulfonamide | BrettPhosAuNTf₂, N-Oxide | Intermolecular alkyne oxidation to an α-oxogold carbene, followed by intramolecular N-H insertion. | nih.gov |

Elucidation of Reaction Mechanisms in Azetidine Chemistry (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed carbonylation is a highly effective method for introducing a carbonyl group into an organic molecule, and its application to azetidine chemistry allows for the synthesis of valuable derivatives such as amides, esters, and ketones. nih.gov The mechanism of such a reaction, applied to a C3-activated azetidine (e.g., 3-iodo-azetidine), follows a well-established catalytic cycle.

The cycle begins with the oxidative addition of the C3-iodo-azetidine to a Pd(0) catalyst, forming a square planar Pd(II) intermediate. This is often the rate-determining step. Subsequently, carbon monoxide (CO) coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond. This step forms a C3-azetidinoyl-palladium(II) complex. The final stage of the cycle involves the reaction of this acylpalladium intermediate with a nucleophile (e.g., an amine or alcohol). acs.org

For aminocarbonylation, the mechanism can proceed via two routes: one involving the direct attack of the amine on the CO-coordinated species, and another involving the formation of an acyl(amine)palladium species. acs.org The process concludes with reductive elimination , which forms the final C3-carbonyl-azetidine product and regenerates the Pd(0) catalyst. This catalytic cycle allows for the efficient construction of complex molecules from simple precursors. nih.govnih.gov The versatility of this reaction is demonstrated by its broad applicability to various substrates and nucleophiles, making it a cornerstone of modern synthetic chemistry. nih.gov

Table 3: Key Steps in the Palladium-Catalyzed Carbonylation of a C3-Activated Azetidine

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The C-X bond (X=I, Br, OTf) of the azetidine substrate adds across the Pd(0) center. | Azetidinyl-Pd(II)-X Complex |

| 2. CO Insertion | A molecule of carbon monoxide inserts into the Azetidinyl-Pd bond. | Azetidinoyl-Pd(II)-X Complex |

| 3. Nucleophilic Attack | An external nucleophile (Nu-H, e.g., R₂NH, R'OH) attacks the acyl carbon. | [Azetidinoyl-Pd(II)-(Nu-H)] Complex |

| 4. Reductive Elimination | The C3-carbonyl product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) + Azetidinyl-C(O)-Nu |

Advanced Spectroscopic Characterization and Structural Analysis of Trans 2 Methylazetidin 3 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For trans-2-Methylazetidin-3-ol hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its chemical connectivity and stereochemistry.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the protonation of the azetidine (B1206935) nitrogen. The coupling constants (J-values) between adjacent protons are particularly informative for establishing the trans stereochemistry of the substituents on the azetidine ring.

In azetidin-3-ols, the coupling constants between the protons at C2-H and C3-H are stereochemically dependent. For trans isomers, the coupling constant is typically smaller than that observed for the corresponding cis isomers. This is a key diagnostic feature for the assignment of the relative stereochemistry.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the azetidine ring are characteristically found in the aliphatic region, with the carbons bonded to the heteroatoms (nitrogen and oxygen) appearing at lower field (higher ppm values).

Expected ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~1.4 | d | ~6.5 | ~15 |

| H-2 | ~3.8 | m | J(H2,H3) = ~5-6 | ~60 |

| H-3 | ~4.5 | m | J(H3,H4a) = ~7, J(H3,H4b) = ~5 | ~70 |

| H-4a | ~3.9 | dd | J(H4a,H4b) = ~12, J(H4a,H3) = ~7 | ~55 |

| H-4b | ~3.6 | dd | J(H4b,H4a) = ~12, J(H4b,H3) = ~5 | ~55 |

| OH | broad | s | - | - |

| NH₂⁺ | broad | s | - | - |

Note: The chemical shifts and coupling constants are illustrative and based on typical values for similar azetidine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the target molecule, COSY would show correlations between the methyl protons and H-2, between H-2 and H-3, and between H-3 and the two diastereotopic protons at C-4 (H-4a and H-4b).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining stereochemistry by identifying protons that are close in space. For this compound, a key NOE correlation would be absent between the methyl group at C-2 and the hydroxyl proton at C-3, which would be expected for the cis isomer. The presence of NOEs between protons on the same face of the ring would further confirm the assigned stereochemistry.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Hydroxyl group |

| ~3000-2800 | C-H stretch | Methyl and methylene (B1212753) groups |

| ~2800-2400 (broad) | N-H stretch | Ammonium (B1175870) hydrochloride |

| ~1600 | N-H bend | Ammonium hydrochloride |

| ~1100 | C-O stretch | Secondary alcohol |

| ~1050 | C-N stretch | Azetidine ring |

The broad absorption in the high-frequency region is characteristic of the O-H and N-H stretching vibrations, with the breadth resulting from hydrogen bonding. The presence of a strong, broad band in the 2800-2400 cm⁻¹ region is a hallmark of an amine salt.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For trans-2-Methylazetidin-3-ol, the protonated molecule [M+H]⁺ would be observed.

Molecular Formula: C₄H₁₀NO⁺

Calculated Exact Mass: 88.0757 m/z

Expected HRMS Result: 88.0757 ± 0.0005 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the compound. A single sharp peak in the chromatogram with the corresponding mass-to-charge ratio in the mass spectrum would confirm the presence of a single, pure compound.

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Studies

Since trans-2-Methylazetidin-3-ol has two stereocenters, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

The experimental ECD spectrum of an enantiomerically pure sample of this compound would be compared with the theoretically calculated ECD spectrum for a known absolute configuration (e.g., (2R,3R) or (2S,3S)). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. The chromophores in this molecule, primarily the n → σ* transitions of the nitrogen and oxygen atoms, would give rise to the observed ECD signals. Conformational flexibility of the azetidine ring would also influence the ECD spectrum, and computational studies can help to model these effects.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a specialized analytical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a valuable tool for determining the absolute configuration and conformational analysis of molecules in solution.

A thorough search of scientific databases and chemical literature did not yield any studies reporting the VCD spectrum of this compound*. Consequently, there are no available data tables of experimental VCD bands or detailed research findings to discuss the specific vibrational transitions and their corresponding Cotton effects for this compound. The application of VCD would be highly informative, providing insights into the preferred solution-state conformation of the azetidine ring and the stereochemical relationship between the methyl and hydroxyl substituents. However, without experimental or theoretical VCD studies, a detailed analysis remains speculative.

X-Ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Despite the utility of this technique, no published X-ray crystallographic data for this compound* could be located. As a result, critical structural parameters such as unit cell dimensions, space group, atomic coordinates, and specific geometric details of the molecule in the solid state are not available. A crystal structure would confirm the trans configuration of the substituents on the azetidine ring and provide insight into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The absence of such a study means that a detailed, data-driven discussion of its solid-state structure and stereochemical confirmation is not possible at this time.

Computational Chemistry and Theoretical Investigations of Trans 2 Methylazetidin 3 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying azetidine (B1206935) derivatives. mdpi.comgsconlinepress.com The process begins with geometry optimization, where DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are used to find the lowest energy structure of the molecule. nih.gov This optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. banglajol.info

For trans-2-Methylazetidin-3-ol hydrochloride, these calculations would confirm the puckered nature of the four-membered azetidine ring and determine the preferred orientation of the methyl and hydroxyl substituents. The hydrochloride form implies the nitrogen atom is protonated, which significantly influences the geometry and electronic structure.

Once the geometry is optimized, further calculations can elucidate the electronic structure. This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Other electronic properties, such as the molecular electrostatic potential (MEP), can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. banglajol.info

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Protonated Form) using DFT

This table presents hypothetical data typical for DFT calculations on similar heterocyclic compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.51 Å |

| C4-N1 | 1.51 Å | |

| C2-C3 | 1.56 Å | |

| C3-C4 | 1.56 Å | |

| C2-C(Methyl) | 1.54 Å | |

| C3-O(Hydroxyl) | 1.43 Å | |

| N1-H+ | 1.03 Å | |

| Bond Angle | C2-N1-C4 | 92.5° |

| N1-C2-C3 | 87.0° | |

| C2-C3-C4 | 86.5° | |

| Dihedral Angle | H-C2-C3-H | 25.0° (Ring Puckering) |

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption, ECD, VCD)

Computational methods can predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts : Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as ¹H and ¹³C chemical shifts, are commonly performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net While DFT provides reasonable accuracy, recent advancements in machine learning (ML) have led to predictors that can achieve even higher accuracy, with mean absolute errors below 0.10 ppm for ¹H shifts in some cases. nih.govmdpi.com For this compound, these predictions would help assign specific peaks in an experimental spectrum to the corresponding nuclei in the molecule. nih.gov

IR Frequencies : The calculation of infrared (IR) spectra involves determining the vibrational modes of the molecule. This is achieved by computing the Hessian matrix (the second derivatives of energy with respect to nuclear coordinates) at the optimized geometry. github.io The resulting vibrational frequencies often have a systematic error compared to experimental data, so they are typically multiplied by a scaling factor to improve agreement. banglajol.info These calculations can predict the frequencies and intensities of characteristic vibrations, such as N-H stretches, O-H stretches, and ring deformation modes, aiding in the interpretation of experimental IR spectra. researchgate.net

UV-Vis Absorption, ECD, and VCD : Time-dependent DFT (TD-DFT) is the standard method for simulating electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For chiral molecules like the trans isomer of 2-Methylazetidin-3-ol, chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be predicted. researchgate.netnih.gov These techniques are highly sensitive to the molecule's stereochemistry, and comparing theoretical ECD or VCD spectra with experimental ones can be a powerful tool for determining the absolute configuration of a chiral center. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

This table presents hypothetical data to illustrate the output of spectroscopic prediction calculations.

| Spectrum Type | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 65.2 ppm | C2 (CH-CH₃) |

| Chemical Shift (δ) | 72.8 ppm | C3 (CH-OH) | |

| Chemical Shift (δ) | 50.5 ppm | C4 (CH₂) | |

| ¹H NMR | Chemical Shift (δ) | 4.1 ppm | H on C2 |

| Chemical Shift (δ) | 4.8 ppm | H on C3 | |

| IR | Frequency (ν) | ~3350 cm⁻¹ | O-H Stretch |

| Frequency (ν) | ~2750 cm⁻¹ | N⁺-H Stretch | |

| Frequency (ν) | ~650 cm⁻¹ | Ring Deformation | |

| UV-Vis | Absorption Max (λₘₐₓ) | ~210 nm | n → σ* transition |

Conformational Analysis and Energy Landscapes of Azetidine Derivatives

The four-membered ring of azetidine is not planar but exists in a puckered conformation to alleviate some of its inherent strain. For substituted azetidines, this leads to the possibility of different conformers, such as those with substituents in equatorial or axial positions. researchgate.net The nitrogen atom can also undergo inversion, further increasing the number of possible conformations.

Computational conformational analysis involves systematically searching for all possible low-energy structures of a molecule. This can be done through various methods, from simple rotational scans around single bonds to more complex molecular dynamics simulations. nih.gov For each identified conformer, a geometry optimization and energy calculation are performed. The results are used to construct a potential energy surface (PES), or energy landscape, which maps the relative energies of all conformations. This landscape identifies the global minimum energy structure—the most stable conformer—as well as other local minima and the energy barriers that separate them. Such analysis is crucial because experimentally observed properties are often a Boltzmann-weighted average of the properties of all significantly populated conformers. nih.gov

Computational Mechanistic Elucidation of Azetidine Transformations and Reactivity Profiles

The reactivity of azetidines is largely governed by the strain of the four-membered ring. rsc.orgrsc.orgresearchwithrutgers.com Computational chemistry is a key tool for elucidating the mechanisms of reactions involving these strained heterocycles. By modeling the reaction pathway, researchers can identify transition states, intermediates, and calculate activation energies. acs.org

For instance, DFT calculations can be used to study the ring-opening reactions of azetidines, which are common transformations. rsc.org By mapping the energy profile of the reaction, one can determine whether the reaction is kinetically or thermodynamically favored and understand how substituents influence the reaction's regioselectivity. nih.gov Computational studies have been used to explore various transformations, including photocatalyzed [2+2] cycloadditions to form azetidines and subsequent functionalizations. mit.edunih.govresearchgate.net Understanding the reactivity profile of this compound would involve modeling its behavior with various reagents, predicting the most likely sites of attack, and elucidating the step-by-step mechanism of its potential transformations.

Strain Energy Calculations and Correlation with Reactivity

The defining feature of the azetidine ring is its significant ring strain energy, which is approximately 25.2 kcal/mol. researchgate.net This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and much higher than that of less strained rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

This strain energy can be quantified computationally using theoretical reactions known as isodesmic or homodesmotic reactions. researchgate.net In these hypothetical reactions, the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The calculated reaction enthalpy then corresponds to the strain energy of the cyclic compound.

The high strain energy is directly correlated with the chemical reactivity of azetidines. rsc.org The energy released upon opening the four-membered ring provides a strong thermodynamic driving force for many reactions. rsc.orgnih.gov This "strain-release" concept explains why azetidines undergo reactions that are not typically observed for their acyclic or larger-ring counterparts. researchgate.net Computational studies can quantify this strain and correlate it with calculated activation barriers for ring-opening processes, providing a quantitative link between the molecule's structure and its observed reactivity. srce.hr

Advanced Applications of Trans 2 Methylazetidin 3 Ol Hydrochloride in Synthetic Organic Chemistry

Asymmetric Synthesis: Utilization as a Chiral Building Block

The foundation of asymmetric synthesis often relies on the use of the "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids and carbohydrates. mdpi.comresearchgate.net trans-2-Methylazetidin-3-ol hydrochloride, with its two stereocenters, is a prime example of a synthetic addition to this pool. Its rigid conformation and strategically placed functional groups allow for a high degree of stereocontrol in subsequent reactions.

The utility of such chiral building blocks lies in their ability to induce chirality in new stereocenters during a synthetic sequence, a concept known as substrate-controlled asymmetric induction. mdpi.com The synthetic community has extensively demonstrated the value of chiral cyclic frameworks in achieving high diastereoselectivity. For instance, the synthesis of enantiopure trans-3-amino-4-alkylazetidin-2-ones has been accomplished using chiral N,N-dialkylhydrazones, highlighting the effective transfer of chirality from a precursor to a more complex azetidine (B1206935) product. While not directly employing trans-2-methylazetidin-3-ol, this work underscores the principle of using chiral azetidine-related structures to direct stereochemical outcomes.

The application of chiral pool amino acids in the synthesis of natural products further illustrates the potential of compounds like this compound. mdpi.com By analogy, the fixed trans relationship between the methyl and hydroxyl groups can be used to control the approach of reagents, leading to the formation of new stereocenters with high fidelity. This makes it an attractive starting material for the synthesis of complex molecules where precise stereochemical control is paramount.

Preparation of Complex Azetidine-Containing Scaffolds

The unique structural and electronic properties of the azetidine ring make it a desirable component in the design of novel molecular scaffolds for drug discovery and materials science. nih.gov The inherent ring strain of approximately 25.4 kcal/mol not only imparts specific conformational constraints but also provides a driving force for selective chemical transformations. This compound serves as an excellent starting point for the construction of more elaborate azetidine-containing architectures, including fused, bridged, and spirocyclic systems.

Research has demonstrated the successful diversification of densely functionalized azetidine ring systems to access a wide variety of complex scaffolds. nih.gov These synthetic strategies often involve the manipulation of functional groups on a pre-existing azetidine core to build additional rings. For example, aza-bridged piperidines and other bicyclic structures have been synthesized, showcasing the versatility of small nitrogen-containing heterocycles in creating three-dimensional complexity. researchgate.net The synthesis of 1,3-bridged 2-azetidinones has also been reported, further expanding the accessible chemical space of complex azetidine derivatives.

The development of a library of spirocyclic azetidines from a common azetidine precursor highlights a powerful strategy in modern medicinal chemistry. nih.gov This approach allows for the rapid generation of a multitude of structurally diverse compounds for biological screening. The functional handles on this compound—the amine and the alcohol—provide orthogonal points for elaboration, making it an ideal candidate for such diversity-oriented synthesis campaigns.

| Scaffold Type | Synthetic Strategy | Potential Application |

| Fused Azetidines | Intramolecular cyclization from a functionalized azetidine | CNS-active agents |

| Bridged Azetidines | Ring-closing metathesis or intramolecular bond formation | Conformationally constrained ligands |

| Spirocyclic Azetidines | Metalation followed by reaction with a bifunctional electrophile | Lead-like molecules for drug discovery |

Synthesis of Diverse Nitrogen Heterocycles through Ring Manipulation

The ring strain inherent in the azetidine framework can be strategically harnessed to drive ring-opening and ring-expansion reactions, providing access to other important classes of nitrogen heterocycles. researchgate.netnih.gov This approach allows for the transformation of the four-membered ring into larger, more complex systems, often with a high degree of stereochemical control.

One documented example of such a transformation is the isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines, which proceeds through a stereospecific ring-opening mechanism. While this example uses a different azetidine derivative, it illustrates the principle of using the latent reactivity of the azetidine ring to synthesize other heterocyclic systems. Theoretical studies on the ring expansion of 2-chloromethyl azetidine to 3-chloro pyrrolidine (B122466) further support the feasibility of such rearrangements, indicating that the process can be energetically favorable, particularly in polar solvents. researchgate.net

The conversion of azetidines to larger rings like piperidines and pyrrolidines is a synthetically valuable transformation. rsc.orgmdpi.com For instance, palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines has been reported as an efficient method for accessing larger rings. chemrxiv.org It is conceivable that a suitably functionalized derivative of trans-2-methylazetidin-3-ol could undergo a similar transformation, for example, through a tandem ring-opening/cyclization sequence, to yield highly substituted pyrrolidines or piperidines. Such strategies significantly enhance the synthetic utility of the azetidine core beyond its use as a simple scaffold.

| Transformation | Resulting Heterocycle | Key Synthetic Step |

| Ring Isomerization | Oxazoline | Acid-catalyzed intramolecular cyclization |

| Ring Expansion | Pyrrolidine | Intramolecular nucleophilic substitution |

| Ring Expansion | Piperidine (B6355638) | Rearrangement of an intermediate aziridinium (B1262131) ylide |

Role in Peptidomimetics and Non-Natural Amino Acid Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.gov The incorporation of constrained scaffolds, such as the azetidine ring, is a well-established strategy in peptidomimetic design. This compound is a precursor to azetidine-based amino acids, which can be incorporated into peptide chains to induce specific secondary structures and increase resistance to enzymatic cleavage.

The synthesis of azetidine-containing small macrocyclic peptides has been reported, where a 3-aminoazetidine (3-AAz) subunit acts as a turn-inducing element, facilitating the cyclization of small peptides. researchgate.net Furthermore, the presence of the azetidine ring was shown to improve the stability of the macrocycle towards proteases. researchgate.net This demonstrates the profound impact that the incorporation of a strained ring system can have on the conformational and biological properties of a peptide.

Moreover, azetidine carboxylic acids are valuable building blocks for the synthesis of non-natural β-amino acids. nih.govmdpi.com β-amino acids are homologues of the naturally occurring α-amino acids and are of great interest in the development of novel peptidomimetics and folded polymers (foldamers). nih.gov The synthesis of enantiopure β-amino alcohols that combine the amino alcohol motif with a structurally constrained azetidine cycle has been described. mdpi.comresearchgate.net These azetidine-based β-amino acids can be synthesized from precursors like this compound and then incorporated into peptide sequences using standard solid-phase peptide synthesis techniques.

| Application | Advantage of Azetidine Core | Example |

| Peptidomimetics | Induces turns, increases proteolytic stability | Azetidine-containing macrocyclic peptides researchgate.net |

| Non-Natural Amino Acids | Provides conformational constraint | Azetidine-based β-amino alcohols mdpi.comresearchgate.net |

Development of Novel Chiral Ligands and Organocatalysts from Azetidine Derivatives

The development of new chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. sigmaaldrich.comnih.govpharm.or.jp Chiral molecules that possess a rigid scaffold and multiple, strategically positioned coordinating atoms are highly sought after. The C2-symmetric arrangement of functional groups has long been a guiding principle in ligand design, but non-symmetrical P,N-ligands have also proven to be highly effective.

The structure of this compound, with its secondary amine and secondary alcohol in a fixed spatial relationship, makes it an attractive precursor for the synthesis of novel chiral ligands. The amine can be functionalized to introduce a phosphine (B1218219) moiety, for example, while the alcohol can be used as a handle for attachment to a solid support or for further modification to create a bidentate or tridentate ligand. Chiral phosphine ligands are paramount in transition metal-catalyzed asymmetric hydrogenation and other important transformations. sigmaaldrich.comnih.gov

Similarly, the field of organocatalysis has seen a rapid expansion, with small, chiral organic molecules being used to catalyze a wide range of chemical reactions with high enantioselectivity. Chiral amines and amino alcohols are among the most common motifs in organocatalyst design. The rigid azetidine backbone of this compound could serve as the chiral scaffold for a new class of organocatalysts. For instance, derivatization of the amine could lead to the formation of chiral thiourea (B124793) or squaramide catalysts, which are known to activate substrates through hydrogen bonding. The development of such catalysts from a readily available chiral building block is a promising avenue for future research.

Q & A

Basic: What synthetic routes are reported for trans-2-Methylazetidin-3-ol hydrochloride, and what are their key reaction conditions?

Answer:

The synthesis of trans-2-Methylazetidin-3-ol hydrochloride typically involves cyclization or ring-opening reactions of azetidine precursors. For example, analogous azetidine derivatives have been synthesized using acid-catalyzed cyclization of β-amino alcohols or reductive amination of ketones. A key intermediate, tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate, has been documented as a precursor in related syntheses . Reaction conditions often include refluxing in acetic acid (3–5 hours) or using sodium acetate as a base, similar to methods for synthesizing 3-formyl-1H-indole derivatives . Characterization of intermediates via H/C NMR and HPLC is critical to confirm stereochemistry and purity .

Basic: How can researchers validate the stereochemical purity of this compound?

Answer:

Chiral HPLC or polarimetry is commonly employed. For azetidine derivatives, a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 0.03 mol·L KHPO) at 1 mL·min has been used to resolve enantiomers . Retention time comparison with authentic standards and optical rotation measurements (using a polarimeter) are essential to confirm the trans-configuration. Advanced techniques like X-ray crystallography or NOESY NMR can resolve ambiguities in spatial arrangement .

Advanced: What methodological challenges arise in developing stability-indicating assays for this compound under accelerated degradation conditions?

Answer:

Key challenges include:

- Degradant Identification : Forced degradation (acid/base hydrolysis, oxidation, thermal stress) must be performed, followed by LC-MS to detect degradants. For example, acidic conditions may hydrolyze the azetidine ring, forming secondary amines or carbonyl byproducts.

- Column Selection : A C18 column with a gradient elution (methanol:phosphate buffer, pH 3.0) effectively separates parent compounds from degradants .

- Validation Parameters : Linearity (1–10 µg·mL, ), precision (RSD < 2%), and recovery (98–102%) must be established per ICH guidelines .

Advanced: How can researchers optimize enantiomeric separation of this compound for pharmacokinetic studies?

Answer:

Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based columns are effective. Mobile phases often include hexane:isopropanol (90:10) with 0.1% diethylamine. For example, a study on azetidine analogs achieved baseline separation () using a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) at 25°C . Method optimization should focus on temperature, flow rate (0.8–1.2 mL·min), and additive concentration to enhance resolution.

Advanced: What are the implications of this compound’s hygroscopicity on its handling and storage in long-term stability studies?

Answer:

Hygroscopicity can lead to hydrate formation, altering solubility and bioavailability. Stability protocols should include:

- Storage Conditions : Sealed desiccators with silica gel at −20°C, as recommended for hygroscopic azetidine derivatives .

- Water Content Monitoring : Karl Fischer titration at intervals (0, 3, 6 months) to track moisture uptake.

- Dissolution Testing : Compare dissolution profiles of anhydrous vs. hydrated forms to assess bioequivalence .

Advanced: How do structural modifications to the azetidine ring in this compound impact its pharmacological activity?

Answer:

Structure-activity relationship (SAR) studies on azetidine derivatives reveal that:

- Methyl Substitution : The trans-2-methyl group enhances metabolic stability by sterically hindering cytochrome P450 oxidation .

- Hydroxyl Position : The 3-ol moiety increases hydrogen-bonding potential, improving target binding affinity.

- Hydrochloride Salt Formation : Improves aqueous solubility (critical for in vivo assays) without altering stereochemistry .

Comparative studies with cis-isomers or des-methyl analogs are necessary to validate these effects.

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

LC-MS/MS is preferred for sensitivity (LOQ ~1 ng·mL). Example parameters:

- Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 → 5:95 over 5 min).

- Detection : MRM transitions (e.g., m/z 132.1 → 85.1 for the parent ion) .

Validate with spike-recovery tests in plasma (recovery ≥85%, RSD ≤15%) .

Advanced: What computational methods support the rational design of this compound derivatives with improved CNS penetration?

Answer:

- Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability using logP (optimal 1–3) and polar surface area (<90 Å).

- Docking Studies : Target-specific modeling (e.g., σ1 receptor) to optimize ligand-receptor interactions.

- ADMET Prediction : Tools like SwissADME predict metabolic liabilities (e.g., CYP3A4 inhibition) .

Experimental validation via parallel artificial membrane permeability assays (PAMPA) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.